4-(Dimethylamino)but-2-ynoic acid
CAS No.:
Cat. No.: VC13562627
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9NO2 |
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Molecular Weight | 127.14 g/mol |
IUPAC Name | 4-(dimethylamino)but-2-ynoic acid |
Standard InChI | InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9) |
Standard InChI Key | GPOHHJPOQPILBS-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC#CC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
4-(Dimethylamino)but-2-ynoic acid features a linear carbon chain with a triple bond between the second and third carbon atoms ( and ) and a dimethylamino group () at the fourth position. The carboxylic acid moiety at contributes to its acidic nature (), while the dimethylamino group imparts basicity () . This dual functionality enables the compound to act as a zwitterion in aqueous solutions, influencing its solubility and reactivity.
The triple bond introduces rigidity into the structure, as evidenced by bond lengths of approximately 1.20 Å for the bond and 1.46 Å for the adjacent bond, derived from computational models. Spectroscopic characterization via NMR reveals a singlet at δ 2.28 ppm for the dimethylamino protons and a broad signal at δ 12.1 ppm for the carboxylic acid proton, while NMR shows resonances at δ 158.9 ppm (carboxylic carbon) and δ 85.4/75.3 ppm (alkynic carbons) .
Synthesis and Purification
Synthetic Routes
The primary synthesis involves a nucleophilic addition of dimethylamine to propiolic acid under inert conditions (Equation 1):
This reaction typically proceeds in tetrahydrofuran (THF) at 0–5°C, achieving yields of 65–72% after 12 hours. Alternative methods include:
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Copper-catalyzed coupling: Reacting 4-chlorobut-2-ynoic acid with dimethylamine in the presence of (5 mol%) and , yielding 58% product .
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Hydrochloride salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride derivative (CAS 118764-06-0), which enhances stability for storage.
Purification Techniques
Crude product purification employs recrystallization from ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:4) as the eluent . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >95% purity.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 142–145°C and decomposes above 200°C. Solubility data are summarized in Table 1.
Table 1: Solubility of 4-(Dimethylamino)but-2-ynoic Acid
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 12.4 | 25 |
Ethanol | 34.7 | 25 |
Dichloromethane | 2.1 | 25 |
DMSO | 89.6 | 25 |
Spectroscopic and Chromatographic Data
Chemical Reactivity and Derivative Formation
Alkyne Functionalization
The triple bond undergoes:
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Hydrogenation: Catalytic hydrogenation (, ) yields 4-(dimethylamino)butanoic acid .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition forms triazole derivatives, useful in bioconjugation.
Carboxylic Acid Reactions
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Esterification: Treatment with methanol/HSO produces methyl 4-(dimethylamino)but-2-ynoate (yield: 85%) .
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Amide Formation: Coupling with benzylamine using / gives -benzyl-4-(dimethylamino)but-2-ynamide (yield: 78%).
Applications in Research and Industry
Organic Synthesis
The compound serves as a building block for:
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Heterocyclic Systems: Cyclization with hydrazines yields pyrazole derivatives .
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Kinase Inhibitor Intermediates: Structural analogs are cited in patents for protein tyrosine kinase inhibitors (e.g., US6297258B1, US6002008) .
Supplier | Purity | Price (1g) | Lead Time |
---|---|---|---|
CymitQuimica | 95% | €827 | 14 days |
Chemscene | 98% | €539 | 10 days |
Others | 97% | €422 | 21 days |
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